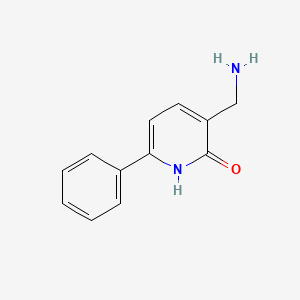
3-(aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present .
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to create it from simpler starting materials . This often involves multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and reactivity . These properties can be measured experimentally or predicted based on the compound’s structure.科学的研究の応用
3-(Aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications. It is used as a building block in the synthesis of a variety of heterocyclic compounds. It has been used in the synthesis of a variety of biologically active compounds, including inhibitors of protein kinases, cyclin-dependent kinase inhibitors, and antiviral agents. It has also been used in the synthesis of novel anti-inflammatory agents.
作用機序
The mechanism of action of 3-(Aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one is not fully understood. However, it is believed to interact with a variety of proteins, enzymes and other macromolecules. It is thought to act as an inhibitor of protein kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein kinases and cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. It has also been found to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase. In addition, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
The advantages of using 3-(Aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one in laboratory experiments include its low toxicity and wide range of applications. It is relatively easy to obtain and can be synthesized from a variety of starting materials. However, it is important to note that the compound is a relatively unstable and can be easily degraded.
将来の方向性
The potential future directions for research involving 3-(Aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one include the development of new synthetic methods for its synthesis, the exploration of its biological activity, and the development of new compounds based on it. Additionally, further research into its mechanism of action and the development of new inhibitors of protein kinases and cyclin-dependent kinases could lead to the development of new drugs. Finally, further research into its anti-inflammatory and antioxidant properties could lead to the development of new therapies.
合成法
3-(Aminomethyl)-6-phenyl-1,2-dihydropyridin-2-one can be synthesized from a variety of starting materials. The most commonly used method is the condensation of 3-aminomethyl-6-phenyl-1,2-dihydropyridine with ethyl acetate in the presence of a base catalyst. Another method involves the reaction of 3-aminomethyl-6-phenyl-1,2-dihydropyridine with ethyl acetate in the presence of an acid catalyst.
Safety and Hazards
特性
IUPAC Name |
3-(aminomethyl)-6-phenyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,8,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGOWIVBEZPWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=O)N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


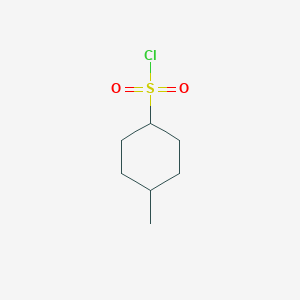

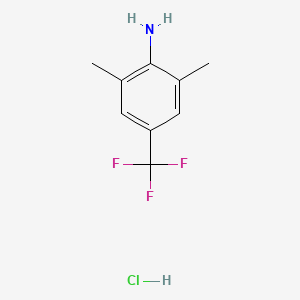
![2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6144665.png)



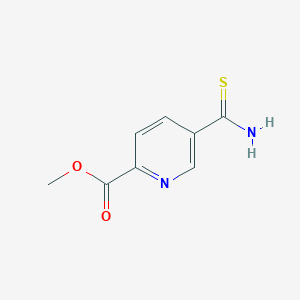
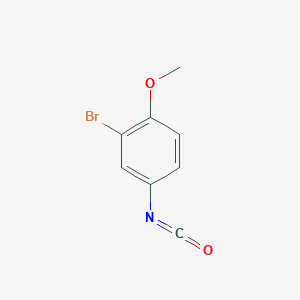
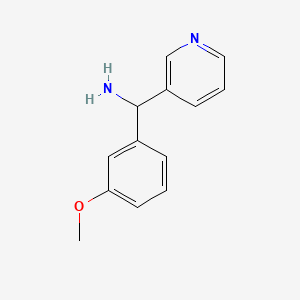

![2-[1-(3-aminopropanoyl)piperidin-4-yl]acetamide](/img/structure/B6144736.png)
![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)